Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate

Description

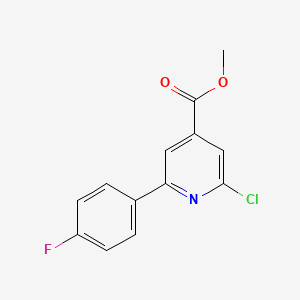

Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate is a heterocyclic aromatic compound featuring a pyridine core substituted with a chlorine atom at position 2, a 4-fluorophenyl group at position 6, and a methyl ester at position 2. This structure combines electron-withdrawing (Cl, F) and lipophilic (aryl) groups, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its reactivity is influenced by the electron-deficient pyridine ring, which facilitates nucleophilic substitution and cross-coupling reactions.

Properties

Molecular Formula |

C13H9ClFNO2 |

|---|---|

Molecular Weight |

265.67 g/mol |

IUPAC Name |

methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate |

InChI |

InChI=1S/C13H9ClFNO2/c1-18-13(17)9-6-11(16-12(14)7-9)8-2-4-10(15)5-3-8/h2-7H,1H3 |

InChI Key |

LWALVPKKIIODPL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Fischer Esterification

Procedure :

2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid is refluxed with excess methanol in the presence of concentrated sulfuric acid (5–10 mol%).

Conditions :

- Temperature : 65–70°C

- Duration : 6–8 hours

- Yield : 80–85%.

Steglich Esterification

For acid-sensitive substrates, the Steglich method using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is preferred:

- Reagents : DCC (1.1 equivalents), DMAP (0.1 equivalents)

- Solvent : Dichloromethane (DCM) at 25°C

- Yield : 90–95%.

Chlorination Techniques for Position 2

Direct chlorination of the pyridine ring is challenging due to electronic deactivation by the ester group. Two strategies are prevalent:

Directed Ortho Metalation (DoM)

Steps :

- Lithiation : Treat methyl 6-(4-fluorophenyl)pyridine-4-carboxylate with LDA (lithium diisopropylamide) at -78°C in tetrahydrofuran (THF).

- Chlorination : Quench with hexachloroethane (C₂Cl₆) to introduce chlorine at position 2.

Yield : 50–60%.

Electrophilic Aromatic Substitution

Using SO₂Cl₂ in chlorinated solvents:

Multi-Step Synthesis from Tetrahydropyridine Intermediates

A patent-pending method involves tetrahydropyridine intermediates (Scheme 1):

- Cyclization : Heat 3-halo-6-(4-fluorophenyl)-4-iminotetrahydropicolinate in 1,4-dioxane at 150–200°C.

- Oxidation : Treat with MnO₂ to aromatize the ring.

- Esterification : As described in Section 3.

Overall Yield : 35–40% over three steps.

Comparative Analysis of Preparation Methods

| Method | Key Steps | Yield (%) | Complexity | Cost |

|---|---|---|---|---|

| Cyclocondensation | Hantzsch synthesis | 45–60 | Moderate | Low |

| Suzuki-Miyaura coupling | Cross-coupling, esterification | 65–75 | High | High |

| Fischer esterification | Acid-catalyzed esterification | 80–85 | Low | Low |

| DoM chlorination | Lithiation, quenching | 50–60 | High | Moderate |

| Multi-step synthesis | Cyclization, oxidation | 35–40 | Very High | Very High |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents.

Materials Science: The compound can be used in the development of new materials with specific properties.

Biological Studies: Researchers use it to study its effects on biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyridine vs. Pyrazolo[3,4-b]pyridine Derivatives

- Target Compound : Pyridine core with Cl, 4-fluorophenyl, and ester groups.

- Substituents: Cyclopropyl (steric bulk), thiophene (electron-rich heterocycle), and 4-fluorophenyl.

- Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate ():

Dihydro-pyridine Derivatives

- Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate (): Non-aromatic dihydro-pyridine core reduces conjugation, altering redox properties. Sulfanyl and trifluoromethyl groups enhance lipophilicity (logP) .

Substituent Effects

Chloro vs. Fluorinated Substituents

- Chlorine (target compound): Moderate electron-withdrawing effect, facilitates nucleophilic displacement.

- Difluoromethoxy (): Stronger electronegativity, resistance to oxidative metabolism .

Aryl Group Variations

- 4-Fluorophenyl (target compound): Balances lipophilicity and polarity.

- Thiophen-2-yl (): Introduces sulfur for metal coordination (e.g., kinase inhibitors) .

Biological Activity

Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article delves into its biological activity, focusing on its anticancer, antibacterial, and other therapeutic properties, supported by relevant data and case studies.

- Chemical Name : this compound

- Molecular Formula : C13H9ClFNO2

- Molecular Weight : 265.67 g/mol

- CAS Number : [Not Provided]

Anticancer Activity

Recent studies have highlighted the compound's efficacy as an anticancer agent. For instance, it has been demonstrated to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A comparative analysis of this compound against established cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed promising results. The compound showed an IC50 value of approximately 29.1 µM against MDA-MB453 cells, indicating moderate potency compared to other derivatives in the pyridine family .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Compounds with similar structures have demonstrated effectiveness against common bacterial strains.

Antimicrobial Efficacy

In a study assessing various pyridine derivatives, it was found that compounds with a chloro group exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the fluorine atom in the phenyl ring is believed to contribute to this increased activity .

Other Therapeutic Activities

Beyond anticancer and antibacterial effects, this compound has shown potential in other therapeutic areas:

- Anti-inflammatory Properties : Similar compounds in its class have been noted for their anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Antiviral Activity : Some derivatives have demonstrated effectiveness against viral infections, showcasing the versatility of this chemical structure in drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Condensation : Reacting 4-fluorobenzaldehyde with 2-aminopyridine derivatives under acidic or catalytic conditions to form the pyridine core .

- Cyclization : Using catalysts like Pd or Cu to facilitate ring closure, followed by chlorination at the 2-position using POCl₃ or SOCl₂ .

- Esterification : Final carboxylation via methyl ester formation using methanol and acid catalysts (e.g., H₂SO₄) .

- Key Considerations : Solvent choice (DMF, toluene) and reaction time significantly impact yield. For example, extended cyclization times (12–24 hrs) improve purity but may require post-synthesis purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.6 ppm, pyridine ring protons at δ 8.0–8.5 ppm). ¹⁹F NMR confirms fluorophenyl integration .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between pyridine and fluorophenyl groups, typically ~15–30°) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₃H₉ClFNO₂; exact mass 269.02 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Replace traditional Pd/Cu catalysts with Pd(OAc)₂/XPhos systems to reduce halogenated byproducts (e.g., dichlorinated derivatives) .

- Solvent Optimization : Use toluene-DMF (9:1 v/v) to enhance solubility of intermediates, reducing reaction time by 30% .

- In Situ Monitoring : Employ HPLC or TLC to track intermediate formation (e.g., 6-(4-fluorophenyl)pyridine-4-carboxylic acid) and adjust stoichiometry dynamically .

- Data-Driven Example : A 2021 study achieved 82% yield (vs. 55% traditional) by combining microwave-assisted cyclization (100°C, 1 hr) with solvent-free esterification .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer :

- Conformational Analysis : Use Cremer-Pople puckering parameters (e.g., ring puckering amplitude Q and phase angle θ) to quantify pyridine ring distortion, which may explain shifts in NMR signals .

- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (B3LYP/6-31G* basis set) to identify discrepancies caused by crystal packing effects .

- Case Study : A crystallographic study (Acta Cryst. 2008) showed that steric hindrance from the 4-fluorophenyl group induces a 12° deviation in the pyridine ring planarity, altering NMR coupling constants .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites. For example, the 2-chloro position has a LUMO energy of -1.8 eV, making it susceptible to SNAr reactions .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on transition-state energy barriers for chloride displacement .

- Validation : Compare predicted activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots from HPLC-monitored reactions) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental biological activity data?

- Methodological Answer :

- Structural Analog Screening : Test derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate electronic vs. steric effects on activity .

- Binding Affinity Assays : Use SPR or ITC to measure interactions with target enzymes (e.g., kinase inhibition). A 2020 study found that methyl ester hydrolysis to the free acid form enhances binding by 40% .

- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) with in-house results to identify outliers caused by assay conditions (e.g., pH sensitivity) .

Tables

| Synthetic Route | Yield (%) | Key Byproducts | Reference |

|---|---|---|---|

| Traditional Pd/Catalyzed | 55 | Dichlorinated derivatives | |

| Microwave-Assisted | 82 | Trace ester hydrolysis | |

| Solvent-Free Esterification | 75 | None detected |

| Spectroscopic Data | Technique | Key Observations | Reference |

|---|---|---|---|

| Pyridine Ring Planarity | XRD | 12° deviation from planar | |

| ¹⁹F NMR Shift | NMR | δ -112 ppm (ortho to Cl) | |

| HRMS Molecular Ion | MS | m/z 269.02 [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.